molecular formula C7H16ClN B13522367 (2R)-2,4,4-trimethylpyrrolidine hydrochloride

(2R)-2,4,4-trimethylpyrrolidine hydrochloride

Cat. No.: B13522367
M. Wt: 149.66 g/mol
InChI Key: BPCCAZVJDWGUNO-FYZOBXCZSA-N
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Description

(2R)-2,4,4-trimethylpyrrolidine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,4,4-trimethylpyrrolidine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of diazo compounds, ylides, or carbene intermediates to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic deracemisation methods has also been explored to produce enantiomerically pure amines, which are crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(2R)-2,4,4-trimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

(2R)-2,4,4-trimethylpyrrolidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2,4,4-trimethylpyrrolidine hydrochloride include other chiral amines and pyrrolidine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific chiral configuration and the presence of three methyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications .

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

(2R)-2,4,4-trimethylpyrrolidine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1

InChI Key

BPCCAZVJDWGUNO-FYZOBXCZSA-N

Isomeric SMILES

C[C@@H]1CC(CN1)(C)C.Cl

Canonical SMILES

CC1CC(CN1)(C)C.Cl

Origin of Product

United States

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